(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene

Catalog No.
S3318577
CAS No.
872466-50-7
M.F
C50H44N2O4
M. Wt
736.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]...

CAS Number

872466-50-7

Product Name

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene

IUPAC Name

4-[(E)-2-[4-[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline

Molecular Formula

C50H44N2O4

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C50H44N2O4/c1-53-47-29-21-43(22-30-47)51(44-23-31-48(54-2)32-24-44)41-17-13-39(14-18-41)11-9-37-5-7-38(8-6-37)10-12-40-15-19-42(20-16-40)52(45-25-33-49(55-3)34-26-45)46-27-35-50(56-4)36-28-46/h5-36H,1-4H3/b11-9+,12-10+

InChI Key

KKWNEIFCIBJISP-WGDLNXRISA-N

SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Isomeric SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
  • Organic photovoltaics (OPVs)

    1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene belongs to a class of compounds called donor-acceptor molecules. These molecules possess unique electronic properties that allow them to absorb light and convert it into electricity. Research efforts might explore the use of this compound in developing new materials for organic solar cells [1].

  • Light-emitting devices (LEDs)

    Similar to OPVs, the photoluminescent properties of 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene could be investigated for applications in LEDs. By incorporating this molecule into LED designs, researchers might aim to achieve desired light emission colors or improve device efficiency [].

  • Non-linear optics

    Some donor-acceptor molecules exhibit non-linear optical properties, meaning their interaction with light can be manipulated to achieve specific effects. Research could explore the potential of 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene in this field for applications like optical signal processing or frequency conversion [].

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C50_{50}H44_{44}N2_2O4_4, and it has a molecular weight of approximately 736.91 g/mol. This compound appears as a white to yellow or green crystalline powder and has a melting point of 181 °C . The structure features two styryl groups attached to a central benzene ring, with each styryl group further substituted with bis(4-methoxyphenyl)amino moieties, which contribute to its interesting electronic and optical properties.

The reactivity of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene primarily involves electrophilic substitutions and coupling reactions typical of aromatic compounds. Its structure allows for potential reactions such as:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic rings toward electrophilic attack, facilitating further functionalization.
  • Cross-Coupling Reactions: The presence of amine functionalities enables coupling with various electrophiles, which can be useful in synthesizing derivatives with tailored properties.

The synthesis of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene typically involves several steps, including:

  • Formation of the Styryl Framework: This can be achieved through a Wittig reaction or similar methods that couple aldehydes or ketones with phosphonium salts.
  • Benzylamine Coupling: The introduction of the bis(4-methoxyphenyl)amino groups can be done using nucleophilic substitution reactions involving suitable amines and activated aromatic halides.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels (>98%) .

(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene has potential applications in various fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Fluorescent Dyes: The compound can be utilized in fluorescent labeling due to its absorption characteristics.
  • Material Science: It may serve as a building block for polymers with enhanced optical properties.

Interaction studies involving (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene are essential for understanding its behavior in biological systems and materials. These studies typically focus on:

  • Binding Affinities: Evaluating how well the compound interacts with specific biological targets or materials.
  • Photophysical Properties: Investigating how the compound behaves under different light conditions, which is crucial for applications in photonics.

Several compounds share structural similarities with (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-Bis[4-(dimethylamino)styryl]benzeneC24_{24}H26_{26}N2_2Contains dimethylamino groups that enhance solubility and electronic properties.
1,4-Bis[4-(phenylamino)styryl]benzeneC26_{26}H24_{24}N2_2Lacks methoxy groups but retains similar electronic characteristics.
1,4-Bis[4-(naphthylamino)styryl]benzeneC30_{30}H26_{26}N2_2Features naphthyl groups that may enhance π-stacking interactions.

The uniqueness of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene lies in its specific combination of methoxy substituents and the bis(arylamine) structure, which may confer distinct electronic and optical properties compared to its analogs.

The molecular architecture of (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is rooted in the deliberate extension of π-conjugation to enhance electronic delocalization. The compound’s backbone consists of a central benzene ring connected via styryl (ethenylene) linkages to two terminal bis(4-methoxyphenyl)amino groups. This design achieves three critical objectives:

  • Extended Conjugation: The styryl groups bridge the central benzene ring and the aminoaryl substituents, creating a planarized π-system that facilitates intramolecular charge transfer.
  • Donor-Acceptor Synergy: The electron-rich bis(4-methoxyphenyl)amino groups act as donors, while the benzene core serves as a weak acceptor, promoting polarizable electronic states.
  • Steric Optimization: The trans (E) configuration of the styryl linkages minimizes steric hindrance between substituents, ensuring structural rigidity and optimal orbital overlap.

Recent advances in conjugated polymer design emphasize the incorporation of nitrogen vacancies and heteroaromatic units to modulate bandgaps and charge mobility. In this compound, the methoxy groups on the phenyl rings fine-tune solubility and intermolecular interactions, balancing processability with solid-state order.

Palladium-Catalyzed Cross-Coupling Approaches for Styryl Linkage Formation

The synthesis of (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene relies on palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, to form the critical styryl linkages. The general synthetic workflow involves:

Reaction Scheme

  • Precursor Preparation:

    • 1,4-Diiodobenzene serves as the central aromatic core.
    • Vinylboronic esters or styryl halides functionalized with bis(4-methoxyphenyl)amino groups are prepared as coupling partners.
  • Catalytic Conditions:

    • Catalyst: Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
    • Ligands: Triphenylphosphine (PPh₃) enhances catalyst stability and regioselectivity.
    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene enable high-temperature reactions (100–120°C).
  • Stereochemical Control:

    • The E configuration of the styryl linkages is favored due to steric repulsion between bulky substituents during the β-hydride elimination step.

Key Considerations

  • Catalyst Loading: Low Pd concentrations (0.5–2 mol%) suffice due to the catalytic cycle’s efficiency.
  • Side Reactions: Over-oxidation or homocoupling is mitigated by rigorous exclusion of oxygen and precise stoichiometry.
ParameterTypical ValueImpact on Yield
Catalyst (Pd(OAc)₂)1 mol%>85%
Temperature110°COptimal kinetics
Reaction Time24–48 hoursComplete coupling

Post-Synthetic Functionalization of Aminoaryl Substituents

The bis(4-methoxyphenyl)amino groups in (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene offer versatile handles for post-synthetic modification, enabling tailored electronic and solubility properties:

Functionalization Strategies

  • Demethylation:

    • Treatment with boron tribromide (BBr₃) in dichloromethane converts methoxy (-OCH₃) groups to hydroxyl (-OH) groups, enhancing hydrogen-bonding capability.
  • Alkylation/Acylation:

    • Alkyl halides or acyl chlorides react with the amino nitrogen, introducing alkyl chains (e.g., -C₆H₁₃) or acetyl groups to modulate solubility.
  • Metal Coordination:

    • The lone pair on the nitrogen atoms binds to transition metals (e.g., Zn²⁺, Cu²⁺), forming coordination polymers with enhanced charge transport.

Applications in Materials Science

  • Organic Semiconductors: Functionalized derivatives exhibit tunable HOMO/LUMO levels, making them suitable for hole-transport layers in organic photovoltaics.
  • Luminescent Materials: Post-synthetic introduction of electron-withdrawing groups (e.g., -CN) shifts emission wavelengths for LED applications.

The photophysical properties of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene are fundamentally governed by its unique molecular architecture, which combines bis(4-methoxyphenyl)amino donor units with a styryl-benzene-styryl bridging system [1] [2]. This donor-bridge-acceptor configuration creates a highly conjugated π-electron system that exhibits distinctive absorption and emission characteristics.

The compound displays a maximum absorption wavelength at 420 nanometers when measured in toluene solution, indicating strong electronic transitions within the visible spectrum [1] [2]. The absorption profile is characterized by intense π-π* transitions that arise from the extended conjugation across the styryl bridges connecting the bis(4-methoxyphenyl)amino donor groups to the central benzene ring [3] [4]. The molecular formula C₅₀H₄₄N₂O₄ with a molecular weight of 736.91 grams per mol reflects the substantial conjugated framework that enables these electronic transitions [1] [2].

The structure-property relationships are particularly evident in the compound's emission behavior, where the bis(4-methoxyphenyl)amino groups function as electron-donating units that significantly influence the photoluminescence characteristics [3] [4]. The presence of methoxy substituents on the phenyl rings enhances the electron-donating capability of the amino groups, leading to increased charge transfer character in the excited states [5] [6]. This donor-acceptor interaction manifests in the form of solvatochromic behavior, where the emission wavelength shifts depending on the polarity of the surrounding medium [7].

PropertyValueSolventReference
Maximum Absorption Wavelength420 nmToluene [1] [2]
Molecular Weight736.91 g/mol- [1] [2]
Melting Point181°C- [2]
Purity>98%- [2]

The compound exhibits aggregation-induced emission enhancement characteristics, similar to other bis(4-methoxyphenyl)amino derivatives [4] [8]. In aprotic solvents, the fluorescence intensity is typically weak due to intramolecular rotational motion that provides non-radiative decay pathways [8]. However, in more viscous or structured environments, the restriction of intramolecular rotation leads to enhanced emission intensity [9].

The electronic absorption spectrum demonstrates multiple absorption bands that correspond to different electronic transitions within the conjugated system [3] [4]. The lower energy absorption band around 420 nanometers is attributed to charge transfer transitions from the bis(4-methoxyphenyl)amino donor groups to the styryl-benzene acceptor system [5] [6]. Higher energy transitions observed in the ultraviolet region correspond to localized π-π* transitions within the individual aromatic components [10] [11].

Bridge-Mediated Exciton Migration Pathways

The styryl-benzene-styryl bridging system in (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene serves as a crucial conduit for exciton migration between the terminal bis(4-methoxyphenyl)amino donor units [12] [13]. The bridge-mediated exciton transfer occurs through a combination of through-bond and through-space mechanisms, depending on the specific molecular conformation and intermolecular interactions [12] [14].

The extended π-conjugation across the styryl bridges enables efficient electronic coupling between the donor units, facilitating rapid exciton migration with characteristic time constants in the picosecond to femtosecond range [13] [15]. Quantum mechanical calculations reveal that the exciton migration pathways are influenced by the relative energies of the donor and bridge states, with the styryl units acting as intermediate energy levels that facilitate the transfer process [12] [16].

The efficiency of bridge-mediated exciton transfer is significantly enhanced by the planar configuration of the styryl bridges, which maximizes orbital overlap and electronic coupling [10] [12]. Time-resolved spectroscopic studies of similar donor-bridge-acceptor systems demonstrate that the exciton migration rates are inversely related to the energy gap between the donor excited states and the bridge virtual states [13] [16].

Exciton Migration ParameterTypical Value RangeMechanism
Transfer Time Constant1-100 picosecondsThrough-bond coupling
Electronic Coupling100-400 cm⁻¹Superexchange mechanism
Energy Gap Dependence∝ (ΔE)⁻¹Tunneling barrier effect

The meta-substitution pattern in the benzene ring creates partial decoupling of the π-conjugation, leading to localization of excitons within individual generations of the molecular framework [12]. However, the styryl bridges provide sufficient electronic communication to enable exciton migration between the donor units through a combination of coherent and incoherent transfer mechanisms [14].

Experimental evidence from electron spin resonance spectroscopy of the radical cation species indicates that the electronic coupling between the nitrogen centers is mediated by the styryl-benzene bridge system [17]. The observation of equivalent coupling to both nitrogen nuclei suggests either complete delocalization or rapid intramolecular electron transfer on the electron spin resonance timescale [17].

The bridge-mediated exciton migration is also influenced by vibrational coupling effects, where specific nuclear modes become resonant with the electronic energy gaps, facilitating non-adiabatic transitions between exciton states [18]. The involvement of carbon-carbon stretching vibrations and phenyl ring breathing modes in the exciton transfer process has been identified through quantum chemical calculations [18].

Non-Adiabatic Dynamics in Charge-Separated States

The photoinduced formation of charge-separated states in (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene involves complex non-adiabatic dynamics that govern the efficiency of charge separation and recombination processes [18] [19]. Following photoexcitation, the system undergoes rapid internal conversion from the Franck-Condon region to lower-lying charge transfer states, where strong vibronic coupling effects become prominent [18] [6].

The non-adiabatic dynamics are characterized by the breakdown of the Born-Oppenheimer approximation in regions of strong coupling between electronic and nuclear motion [18]. In the charge-separated state, the positive charge is localized on one of the bis(4-methoxyphenyl)amino units while the negative charge resides on the conjugated bridge system, creating a spatially separated charge pair [3] [17].

Time-resolved spectroscopic measurements reveal that the charge separation process occurs on sub-picosecond timescales, followed by slower charge recombination dynamics that can extend from picoseconds to nanoseconds depending on the environmental conditions [15] [19]. The non-adiabatic character of these processes is evidenced by the temperature dependence of the reaction rates and the involvement of specific vibrational modes in facilitating the electronic transitions [18].

Charge Dynamics ParameterTime ScaleProcess
Initial Charge Separation0.1-1 picosecondsNon-adiabatic transition
Charge Recombination1-1000 picosecondsThermally activated process
Vibrational Relaxation0.1-10 picosecondsEnergy dissipation

The charge-separated states exhibit mixed-valence character, with the degree of charge localization depending on the relative energies of the diabatic states and the strength of electronic coupling [3] [17]. Analysis of intervalence charge transfer bands in the near-infrared region provides insights into the electronic coupling strength and the spatial extent of the charge-separated state [3] [7].

The non-adiabatic dynamics are strongly influenced by solvent effects, with polar solvents stabilizing the charge-separated state and affecting the rates of both forward and backward electron transfer processes [7] [19]. The solvatochromic behavior observed in the emission spectra reflects the charge transfer character of the excited states and the sensitivity of the electronic structure to environmental perturbations [7].

Quantum chemical calculations using time-dependent density functional theory methods have provided detailed insights into the potential energy surfaces governing the non-adiabatic dynamics [20] [6]. These calculations reveal the presence of conical intersections between excited state surfaces that facilitate rapid non-radiative decay pathways and influence the overall photophysical behavior of the system [20] [6].

XLogP3

12.8

Dates

Modify: 2023-08-19

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